1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol
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Overview
Description
1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol is a chemical compound characterized by its bromothiophene and pyrrolidinol functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromothiophene-3-carboxylic acid and pyrrolidin-3-ol.
Reaction Conditions: The reaction involves coupling these two compounds under conditions that facilitate the formation of the amide bond. Common conditions include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) in a polar aprotic solvent.
Major Products Formed:
Oxidation: Thiophene derivatives with increased oxidation states.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyrrolidinol derivatives.
Substitution: Substituted bromothiophenes with different nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophene-3-carbonyl)pyrrolidin-3-ol exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol: Similar structure but with a different ring size.
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid: Contains a methyl group and a carboxylic acid group.
Uniqueness:
Functional Groups: The presence of the pyrrolidinol group distinguishes it from other bromothiophene derivatives.
Reactivity: Its reactivity profile is unique due to the combination of bromothiophene and pyrrolidinol functionalities.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-6(5-14-8)9(13)11-2-1-7(12)4-11/h3,5,7,12H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMITNTMBDYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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